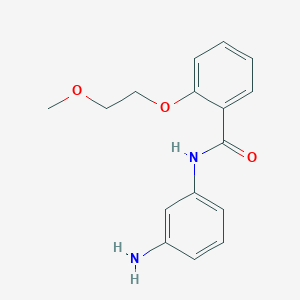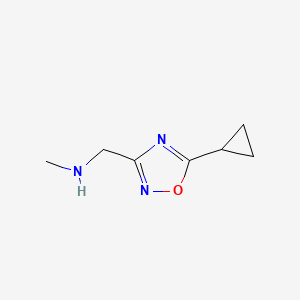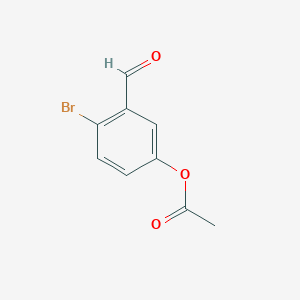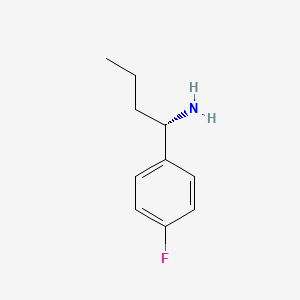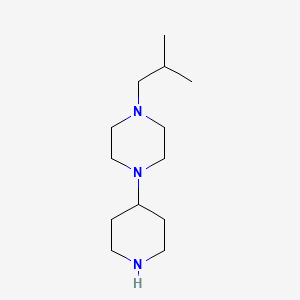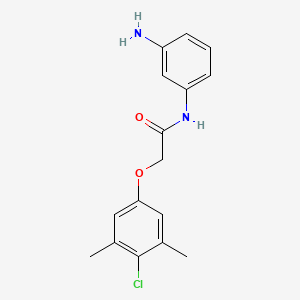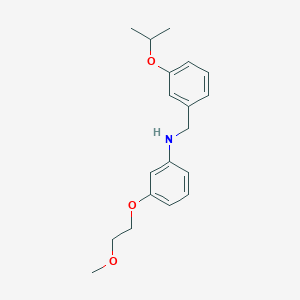
3-(2-ethyl-2H-tetrazol-5-yl)aniline
Übersicht
Beschreibung
“3-(2-ethyl-2H-tetrazol-5-yl)aniline” is a chemical compound with the CAS Number: 1082766-28-6. It has a molecular weight of 189.22 and its IUPAC name is 3-(2-ethyl-2H-tetraazol-5-yl)phenylamine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H11N5/c1-2-14-12-9(11-13-14)7-4-3-5-8(10)6-7/h3-6H,2,10H2,1H3 and the InChI key is BZIHYVZIYILZNX-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound is a solid at room temperature .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
3-(2-ethyl-2H-tetrazol-5-yl)aniline and its derivatives have shown promising results in antimicrobial studies. A study by Banoji et al. (2022) reported the synthesis of pyrazol-4-yl- and 2H-chromene-based substituted anilines, demonstrating significant antibacterial and antifungal activity against various microbial strains and dermatophyte fungi. This indicates the potential of these compounds as antimicrobial agents (Banoji, Angajala, Ravulapelly, & Vannada, 2022).
DNA-Binding and Antioxidant Activities
The compound and its related structures have also been studied for their interaction with DNA and antioxidant properties. Wu et al. (2014) investigated silver(I) complexes containing bis(2-benzimidazolyl)aniline derivatives, revealing that these complexes bind to DNA through an intercalation mode and possess strong potential as scavengers to eliminate hydroxyl and superoxide radicals in vitro (Wu et al., 2014).
Spectroscopic Studies
The compound has been characterized spectroscopically, providing insights into its structure and properties. Ceylan et al. (2016) performed a detailed spectroscopic (FT–IR and UV–Vis) and theoretical (HF and DFT) investigation of a related compound, offering a comprehensive understanding of its molecular geometry, electronic absorption spectra, and harmonic vibrational frequencies (Ceylan, Tarı, Gökce, & Ağar, 2016).
Electroluminescence Application
In the field of electroluminescence, research has been conducted on N,N-Di(6-phenylpyridin-2-yl)aniline and its derivatives for potential applications in organic light-emitting diodes (OLEDs). Vezzu et al. (2010) synthesized highly luminescent tetradentate bis-cyclometalated platinum complexes derived from this class of compounds, demonstrating their potential in OLED devices with excellent performance (Vezzu et al., 2010).
Wirkmechanismus
Mode of Action
Tetrazole derivatives are known to form hydrogen bonds with amino acids in the active pockets of enzymes, demonstrating encouraging binding energy . This interaction can lead to changes in the enzyme’s activity, affecting the biochemical pathways in which the enzyme is involved.
Result of Action
Some tetrazole derivatives have been shown to exhibit cytotoxic effects , which could potentially be a result of this compound’s action.
Eigenschaften
IUPAC Name |
3-(2-ethyltetrazol-5-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5/c1-2-14-12-9(11-13-14)7-4-3-5-8(10)6-7/h3-6H,2,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZIHYVZIYILZNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1N=C(N=N1)C2=CC(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50651541 | |
| Record name | 3-(2-Ethyl-2H-tetrazol-5-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50651541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1082766-28-6 | |
| Record name | 3-(2-Ethyl-2H-tetrazol-5-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50651541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



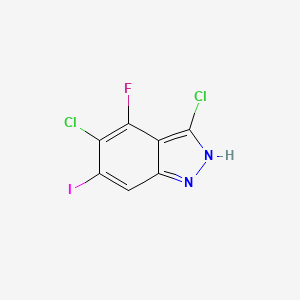
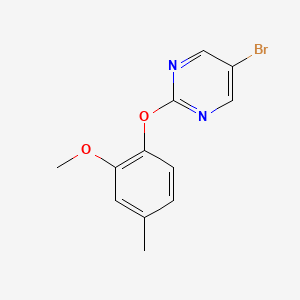

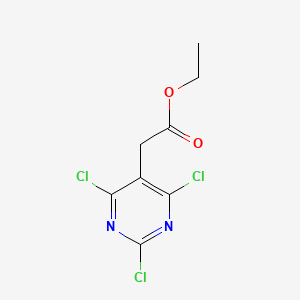
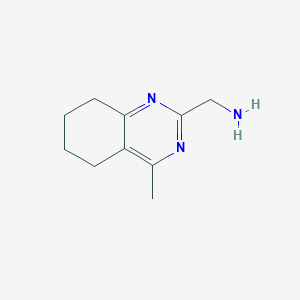
![2-[4-(4-Morpholinyl)butoxy]benzaldehyde](/img/structure/B1437531.png)
